molecular formula C31H33NO7 B1260466 J-104132

J-104132

Número de catálogo: B1260466
Peso molecular: 531.6 g/mol
Clave InChI: IUHMIOAKWHUFKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

J-104132, also known as L-753,037, is a potent and selective endothelin A and endothelin B receptor antagonist. This compound has shown significant pharmacological properties, making it a valuable tool in scientific research. It is known for its ability to inhibit endothelin receptors, which play a crucial role in various physiological and pathological processes .

Métodos De Preparación

The synthesis of J-104132 involves several steps. The precursor alcohol is prepared by reducing 2-bromo-5-methoxybenzoic acid with a borane-dimethylsulfide complex, resulting in benzylic alcohol. This intermediate is then converted to the corresponding mesylate, which is treated with sodium bromide to yield the bromide compound . The industrial production methods for this compound are not extensively documented, but the synthetic route involves standard organic synthesis techniques.

Análisis De Reacciones Químicas

J-104132 undergoes various chemical reactions, including epimerization in aqueous solutions. This reaction is acid-catalyzed and involves the formation of a novel enamine intermediate. The degradation of this compound does not proceed to completion, resulting in a stable equilibrium where approximately 2% of the degradate is produced . The compound is also known to inhibit endothelin-1-induced accumulation of inositol phosphates in Chinese hamster ovary cells .

Aplicaciones Científicas De Investigación

Hypertension Treatment

J-104132 has shown significant antihypertensive effects in various animal models. Studies indicate that a single oral administration of this compound can decrease blood pressure in spontaneously hypertensive rats (SHR) and salt-sensitive hypertensive rats. The antihypertensive effects were observed at doses of 3 and 10 mg/kg, with a duration of approximately 24 hours .

Table 1: Antihypertensive Effects of this compound

Study TypeModelDose (mg/kg)Effect on Blood Pressure
Single Oral AdministrationSHR3Decreased
Single Oral AdministrationSHR10Decreased
Single Oral AdministrationDahl Salt-Sensitive Rats3Decreased
Single Oral AdministrationDahl Salt-Sensitive Rats10Greater effect

Endothelial Function Improvement

In diabetic models, chronic administration of this compound has been shown to improve endothelial function. In studies involving streptozotocin-induced diabetic rats, this compound treatment for four weeks significantly attenuated the impairment of endothelium-dependent relaxation induced by acetylcholine . This improvement is attributed to a decrease in superoxide anion levels, which are elevated in diabetic conditions.

Table 2: Effects of this compound on Endothelial Function

ParameterControl GroupDiabetic GroupThis compound Treated Group
ACh-Induced RelaxationNormalImpairedImproved
Superoxide Anion LevelsLowHighNormalized

Diabetes Management

This compound's role extends to managing complications associated with diabetes. The chronic administration in diabetic rat models resulted in a significant decrease in oxidative stress markers, suggesting a protective role against vascular complications associated with diabetes .

Case Study: Chronic Administration in Diabetic Rats

  • Objective: To assess the impact of this compound on endothelial dysfunction.
  • Method: Diabetic rats were treated with this compound (10 mg/kg daily for four weeks).
  • Results: Significant improvement in endothelial function was observed, alongside reduced oxidative stress markers.

Pharmacological Properties

This compound is characterized by its ability to block both ETA and ETB receptors effectively. This dual action enhances its pharmacological profile, making it suitable for treating conditions where endothelin plays a critical role, such as hypertension and heart failure.

Table 3: Pharmacological Properties of this compound

PropertyValue
Receptor AffinityMixed ETA/ETB antagonist
Oral BioavailabilityHigh
Duration of ActionApproximately 24 hours

Mecanismo De Acción

J-104132 exerts its effects by selectively inhibiting endothelin A and endothelin B receptors. The inhibition of these receptors is reversible and competitive. In vitro studies have shown that this compound is a potent antagonist of endothelin-1-induced accumulation of inositol phosphates in Chinese hamster ovary cells expressing cloned human endothelin A receptors . The compound also inhibits endothelin-1-induced contractions in rabbit iliac artery and pulmonary artery . The molecular targets of this compound are the endothelin receptors, which are involved in various physiological and pathological processes.

Comparación Con Compuestos Similares

J-104132 is unique in its ability to selectively inhibit both endothelin A and endothelin B receptors. Similar compounds include bosentan, ambrisentan, and macitentan, which are also endothelin receptor antagonists. this compound has shown greater potency and selectivity in inhibiting endothelin receptors compared to these compounds . This makes this compound a valuable tool in scientific research for exploring the therapeutic potential of endothelin receptor antagonists.

Propiedades

Fórmula molecular

C31H33NO7

Peso molecular

531.6 g/mol

Nombre IUPAC

5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid

InChI

InChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36)

Clave InChI

IUHMIOAKWHUFKU-UHFFFAOYSA-N

SMILES canónico

CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5

Sinónimos

2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic
J 104132
J-104132
L 753037
L-753,037

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.